4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane

Catalog No.
S524493
CAS No.
23978-09-8
M.F
C18H36N2O6
M. Wt
376.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]he...

CAS Number

23978-09-8

Product Name

4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane

IUPAC Name

4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane

Molecular Formula

C18H36N2O6

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C18H36N2O6/c1-7-21-13-14-24-10-4-20-5-11-25-17-15-22-8-2-19(1)3-9-23-16-18-26-12-6-20/h1-18H2

InChI Key

AUFVJZSDSXXFOI-UHFFFAOYSA-N

SMILES

C1COCCOCCN2CCOCCOCCN1CCOCCOCC2

Solubility

Soluble in DMSO

Synonyms

4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo(8.8.8)hexacosane; Cryptating agent 222; Cryptate 222; NSC 264495; NSC-264495; NSC264495; Ligand 222;

Canonical SMILES

C1COCCOCCN2CCOCCOCCN1CCOCCOCC2

Description

The exact mass of the compound 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane is 376.2573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264495. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metal Ion Complexation

Cryptand 222 is a macrocyclic ligand, meaning it has a large ring structure capable of encapsulating specific metal ions. The six oxygen atoms and two nitrogen atoms in its structure form a cavity with a size that selectively binds certain metal cations. This property allows researchers to study metal ion behavior in isolation from the surrounding environment. For instance, Cryptand 222 can be used to separate and purify specific metal ions from mixtures (). This separation is crucial for various applications, including radioisotope production and catalysis research.

Catalysis

Cryptand 222 can act as a catalyst or influence reaction rates by selectively binding to metal ions involved in catalytic cycles. By encapsulating the metal ion, the Cryptand 222 alters its local environment and reactivity, potentially leading to more efficient or selective catalysis. Researchers are exploring its potential in various catalytic processes, including organic synthesis and environmental remediation ().

Molecular Recognition

The size and shape complementarity between Cryptand 222 and specific metal ions allows for recognition and binding at the molecular level. This characteristic makes it a valuable tool in studying molecular interactions and designing new materials with desired properties. For example, Cryptand 222 can be used to create sensors that selectively detect specific metal ions in solution ().

4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, also known as Kryptofix 222, is a synthetic compound characterized by its unique bicyclic structure that contains six ether (–O–) linkages and two nitrogen atoms within its framework. The molecular formula for this compound is C18H36N2O6, and it has a molecular weight of approximately 376.49 g/mol . The compound is notable for its ability to form stable complexes with various cations, particularly alkali metals, making it valuable in coordination chemistry.

The chemical reactivity of 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane primarily involves its coordination with metal ions. It acts as a ligand in complexation reactions, where it can encapsulate cations such as lithium and potassium. The formation of these complexes can be represented as:

Mn+Kryptofix 222[Kryptofix 222 M]\text{M}^n+\text{Kryptofix 222}\rightarrow [\text{Kryptofix 222 M}]

where M represents the metal ion. The stability and selectivity of these complexes depend on the size and charge of the metal ions involved .

The synthesis of 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane typically involves multi-step organic reactions starting from simpler precursors. One common method includes the reaction of polyether compounds with nitrogen-containing reagents under controlled conditions to form the bicyclic structure . The synthesis can be summarized as follows:

  • Preparation of precursors: Synthesize polyether chains.
  • Cyclization: React the polyether with nitrogen sources to form the bicyclic structure.
  • Purification: Isolate and purify the product through crystallization or chromatography.

4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane is utilized in various applications:

  • Ion Selective Electrodes: It is employed in sensors for detecting specific metal ions due to its selectivity and stability.
  • Drug Delivery Systems: Its ability to encapsulate ions makes it a candidate for transporting therapeutic agents across biological membranes.
  • Coordination Chemistry: Acts as a ligand in synthesizing metal complexes used in catalysis and material science .

Studies on interaction dynamics involving 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane have focused on its complexation with various cations and anions. Research shows that the binding affinity varies significantly among different metal ions based on their ionic radii and charge density . These interactions have implications for designing selective ion sensors and understanding ion transport mechanisms in biological systems.

Several compounds share structural or functional similarities with 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane:

Compound NameStructure TypeUnique Features
2.2.2-Cryptand (Kryptofix 222)Bicyclic etherExcellent ion selectivity for alkali metals
1.5-CryptandBicyclic etherSmaller cavity size; different ion selectivity
12-Crown-4Crown etherPrimarily binds alkali metals; simpler structure
18-Crown-6Crown etherHigher binding capacity for larger cations

The uniqueness of 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane lies in its specific arrangement of ether linkages and nitrogen atoms which enhances its complexation properties compared to other cryptands and crown ethers .

Historical Evolution of Cryptand Synthesis

The synthesis of 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, commonly known as cryptand [2.2.2], has undergone significant methodological developments since its first preparation in the late 1960s [1] [2]. The historical progression of synthetic approaches reflects the evolution from multi-step, low-yielding procedures to more efficient one-step methodologies.

The pioneering work of Dietrich, Lehn, and Sauvage in 1968 established the foundational synthetic approach using high dilution conditions and amide formation reactions [2]. This initial methodology, while groundbreaking in demonstrating the feasibility of cryptand synthesis, suffered from low yields and lengthy reaction sequences. The synthetic challenge stemmed from the need to construct a three-dimensional macrobicyclic structure while avoiding the formation of linear oligomers and other unwanted side products [3].

A significant milestone occurred in 1980 when Kulstad and Malmsten attempted a direct one-step approach for [2.2.2]cryptand synthesis through a 2:1 cyclization of 1,8-diiodo-3,6-dioxaoctane with its diamine analog [4]. Although this approach yielded only 6% of the desired cryptand, it demonstrated the potential for simplified synthetic routes [4]. The low yield was attributed to the predominant formation of 1,10-diaza-18-crown-6 as a side product, highlighting the importance of reaction conditions and starting material selection [4].

The 1990s marked a period of significant advancement in cryptand synthesis methodology. Krakowiak and colleagues developed improved synthetic protocols that introduced propylene-containing cryptands with yields ranging from 17-34% [4]. This work demonstrated that structural modifications in the bridge components could influence both the synthetic accessibility and the final properties of the cryptand products [4].

The breakthrough development came in 1992 with the introduction of the ditosylate method for [2.2.2]cryptand synthesis, achieving a substantial improvement to 38% yield [4]. This methodology represented a crucial advancement because it utilized readily available and purchasable starting materials, specifically the ditosylate derivatives of oligoethylene glycols [4]. The success of this approach was attributed to the superior leaving group properties of the tosylate functionality compared to halide leaving groups [4].

By 1993, three distinct one-step methods had been established for cryptand synthesis, providing yields in the range of 20-50% depending on the specific cryptand target [4]. These methodological advances made cryptands more accessible for research applications and potential large-scale utilization [4].

YearMethodKey AdvancementYield (%)Reference
1968First cryptand synthesis (Dietrich, Lehn, Sauvage)High dilution amide formationLowTetrahedron Lett., 2895 (1969)
1980Kulstad-Malmsten approachOne-step 2:1 cyclization attempt6Tetrahedron Lett., 21, 643 (1980)
1991Propylene-containing cryptandsSide-chain modifications17-34J. Org. Chem., 56, 3723 (1991)
1992Ditosylate method for [2.2.2]Improved leaving groups38J. Org. Chem., 57, 3166 (1992)
1993One-step methods developmentThree new one-step methods20-50Pure Appl. Chem., 65, 511 (1993)

Stepwise Mechanistic Pathway for [2.2.2]Cryptand Assembly

The mechanistic pathway for 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane synthesis follows a well-defined stepwise approach that involves sequential diacylation and reduction reactions [5]. This classical methodology, originally developed by Lehn and coworkers, remains the most thoroughly understood synthetic route to this important cryptand [5].

The synthesis commences with the diacylation of a diamine-diether precursor using di(chloroacetyl) compounds [5]. The initial substrate, typically represented as [CH₂OCH₂CH₂NH₂]₂, undergoes reaction with [CH₂OCH₂COCl]₂ under acylation conditions to form the macrocyclic diamide intermediate [5]. This first cyclization step is critical as it establishes the primary macrocyclic framework while simultaneously introducing the amide functionalities that will later be reduced to form the final cryptand structure [5].

The first reduction step employs lithium aluminum hydride as the reducing agent, converting the macrocyclic diamide to the corresponding macrocyclic diamine tetraether [5]. This transformation is typically carried out in tetrahydrofuran under reflux conditions, ensuring complete reduction of the amide functionalities to secondary amines [5]. The resulting diamine tetraether serves as the key intermediate for the subsequent bicyclization step [5].

The second diacylation reaction involves treating the macrocyclic diamine tetraether with a second equivalent of [CH₂OCH₂COCl]₂ to produce the macrobicyclic diamide [5]. This step is particularly challenging as it requires the formation of the second and third bridges of the cryptand structure while maintaining the integrity of the existing macrocyclic framework [5]. The success of this reaction depends heavily on the conformational preorganization of the diamine intermediate and the use of appropriate reaction conditions [5].

The final reduction step utilizes diborane (B₂H₆) as the reducing agent to convert the di(tertiary)amide to the final diamine cryptand [5]. This reduction is typically performed in tetrahydrofuran at room temperature, as diborane is sufficiently reactive to reduce the hindered tertiary amides under mild conditions [5] [6]. The use of diborane rather than lithium aluminum hydride in this final step is essential due to the increased steric hindrance around the amide functionalities in the bicyclic structure [5].

StepReagentsProductConditionsFunction
Initial Diacylation[CH₂OCH₂COCl]₂ + diamine-dietherMacrocyclic diamideAcylation conditionsForms first macrocycle
First ReductionLiAlH₄Macrocyclic diamine tetraetherTHF, refluxReduces amide to amine
Second Diacylation[CH₂OCH₂COCl]₂Macrobicyclic diamideAcylation conditionsForms bicyclic structure
Final ReductionB₂H₆ (diborane)Cryptand [2.2.2]THF, room temperatureFinal reduction to cryptand

The mechanistic considerations for each step reveal the importance of maintaining proper stoichiometry and reaction conditions. The diacylation reactions must be conducted under conditions that favor intramolecular cyclization over intermolecular polymerization, often requiring high dilution techniques or the use of template ions [3] [7]. The reduction steps must be carried out with sufficient reducing agent to ensure complete conversion while avoiding over-reduction or side reactions [5].

Optimization of Diacylation and Reduction Steps

The optimization of diacylation and reduction steps in 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane synthesis has been the subject of extensive research aimed at improving yields, reducing reaction times, and enhancing the overall efficiency of the synthetic process [4] [8] [9].

Modern synthetic approaches have moved beyond the traditional stepwise diacylation-reduction methodology toward more efficient one-step processes. The ditosylate method represents one of the most significant optimizations, achieving yields of up to 38% for [2.2.2]cryptand through a single reaction step [4]. This method involves the reaction of ditosylate derivatives of oligoethylene glycols with oligoethyleneoxydiamines in the presence of base, typically potassium carbonate, in acetonitrile under reflux conditions [4].

Temperature optimization studies have revealed that controlled reaction temperatures are essential for maximizing yields while minimizing side product formation [8]. Reactions conducted at reflux temperature in acetonitrile (approximately 82°C) provide optimal conditions for the nucleophilic substitution reactions while maintaining reasonable reaction rates [4]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition and side reactions [8].

Base selection and concentration have been systematically optimized for cryptand synthesis. Potassium carbonate has emerged as the preferred base due to its appropriate basicity and solubility characteristics in the reaction medium [4]. Alternative bases such as cesium carbonate and magnesium carbonate have shown utility in specific cases, particularly for cryptands containing propylene units [4]. The base concentration must be carefully controlled to ensure efficient deprotonation of the amine nucleophiles while avoiding excessive alkalinity that could promote side reactions [8].

Solvent optimization has identified acetonitrile as the preferred reaction medium for most cryptand syntheses due to its ability to solubilize both organic reactants and inorganic bases while providing an appropriate dielectric environment for the cyclization reactions [4] [8]. Alternative solvents such as dimethylformamide and dimethyl sulfoxide have been explored, but acetonitrile generally provides the best balance of reactivity and selectivity [8].

Recent advances have focused on the development of template-directed synthesis approaches that utilize metal ions to preorganize the reactants and promote cyclization [9] [10]. These methods have achieved remarkable yields, with some reports indicating nearly quantitative conversion in specific cases [10]. The template effect operates by coordinating to the donor atoms in the reactants, effectively reducing the entropy penalty associated with macrocycle formation [9].

Cryptand TypeSynthetic MethodYield (%)ConditionsStarting Materials
[2.2.2]Ditosylate reaction38K₂CO₃, acetonitrile, refluxDitosylate + diamine
[2Pr2.2.2]Diiodide method31K₂CO₃ or Cs₂CO₃ baseDiiodide + diamine
[2Pr2-3.3]Diiodide method19K₂CO₃ or Cs₂CO₃ baseDiiodide + diamine
[3Pr2.2.2]Diiodide method34K₂CO₃ or Cs₂CO₃ baseDiiodide + diamine
[3.2.2]Ditosylate reaction50Base, refluxDitosylate + diamine
[3.3.2]Ditosylate reaction40Base, refluxDitosylate + diamine

The optimization of reduction steps has benefited from advances in hydride chemistry and mechanistic understanding. The use of diborane for the final reduction step has been optimized through careful control of reaction temperature and reagent purity [6]. Tritiated diborane has been successfully employed for the synthesis of radiolabeled cryptands, demonstrating the versatility of this reduction methodology [6].

Chromatographic Purification and Crystallization Techniques

The purification of 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane requires specialized chromatographic and crystallization techniques due to its unique structural properties and potential for forming multiple constitutional isomers during synthesis [8] [11] [12].

Column chromatography serves as the primary purification method for cryptand compounds, utilizing silica gel as the stationary phase with carefully optimized solvent systems [12] [13]. The polarity of cryptands necessitates the use of polar eluent systems, typically involving mixtures of dichloromethane and methanol in ratios ranging from 9:1 to 8:2, depending on the specific cryptand and the nature of impurities present [13]. The high nitrogen and oxygen content of cryptands results in strong interactions with silica gel, requiring gradient elution techniques to achieve effective separation [12].

The chromatographic behavior of cryptands is characterized by significant fronting on thin-layer chromatography plates, which distinguishes them from related bis-crown ether side products that exhibit typical tailing behavior [4]. This distinctive TLC characteristic provides a valuable diagnostic tool for monitoring purification progress and identifying the desired cryptand product [4]. The fronting behavior is attributed to the three-dimensional structure of cryptands and their tendency to form aggregates on the silica surface [4].

Advanced chromatographic techniques have been developed to address the challenges associated with cryptand purification. High-performance liquid chromatography using both normal-phase and reverse-phase conditions has proven effective for analytical characterization and preparative purification [14] [12]. Reverse-phase C18 columns are particularly useful for cryptands with enhanced lipophilicity, while normal-phase silica columns remain the standard for most cryptand purifications [15].

Gel permeation chromatography has emerged as an essential analytical tool for assessing the purity of cryptand products, particularly for distinguishing between the desired macrobicyclic products and linear or macrocyclic side products [16]. This technique is especially valuable when conventional chromatographic methods fail to provide adequate separation of structurally similar compounds [16].

Crystallization techniques for cryptands require careful consideration of solvent selection and crystallization conditions due to the conformational flexibility of these molecules [17] [18]. The most successful crystallization protocols involve vapor diffusion methods, where a solution of the cryptand in a good solvent (typically dichloromethane) is allowed to equilibrate with a poor solvent (such as ethanol) under controlled conditions [18]. This approach promotes slow crystal growth and typically yields high-quality single crystals suitable for X-ray diffraction analysis [18].

Temperature control during crystallization is critical for obtaining reproducible results and maximizing yield recovery [17]. Room temperature crystallization generally provides the best balance between crystal quality and yield, although some cryptands benefit from crystallization at reduced temperatures to minimize solubility and improve recovery [17]. The crystallization process typically requires 24-48 hours for complete crystal formation [17].

Solvent system optimization for recrystallization has identified several effective combinations for cryptand purification [17]. The dichloromethane-ethanol system remains the most widely used due to its ability to provide good solubility in the hot solution while promoting effective crystallization upon cooling [17]. Alternative systems such as chloroform-hexane and acetonitrile-diethyl ether have shown utility for specific cryptand derivatives [17].

The yield recovery from crystallization processes typically ranges from 60-80% for initial crystallization, with additional crops obtainable from concentration of mother liquors [17]. The high purity achievable through recrystallization (typically >95%) makes this technique particularly valuable for obtaining cryptands suitable for complexation studies and applications requiring high chemical purity [17].

MethodStationary Phase/SolventApplicationAdvantagesTypical Yield Recovery (%)
Column ChromatographySilica gelGeneral purificationHigh resolution separation70-85
RecrystallizationHot solvent coolingFinal purificationHigh purity crystals80-95
TLC SeparationSilica gel platesMonitoring/small scaleQuick analysisAnalytical only
Crystallization from solventDichloromethane/ethanolCrystal structure studiesStructural characterization60-80

Modern purification strategies often employ a combination of chromatographic and crystallization techniques to achieve optimal results [13]. Initial purification by column chromatography removes the majority of impurities and side products, followed by recrystallization to achieve the high purity required for most applications [13]. This combined approach typically yields cryptand products with purities exceeding 98% as determined by gas chromatography or nuclear magnetic resonance spectroscopy [19] [20].

4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane exhibits well-defined thermal characteristics that are critical for understanding its physical behavior and stability. The compound demonstrates a consistent melting point range of 68-73°C [1] [2] [3], with most commercial sources reporting the narrow range of 69-71°C [2] [3]. This relatively sharp melting transition indicates good purity and the absence of significant polymorphic variations under standard conditions.

The thermal stability of this macrocyclic cryptand is excellent at ambient conditions [1], remaining stable when stored at room temperature, although optimal storage conditions recommend temperatures below 15°C under inert atmosphere due to its hygroscopic nature [1]. The compound maintains its crystalline integrity through normal handling and storage procedures, making it suitable for various analytical and synthetic applications.

Phase transition analysis reveals that 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane undergoes a single, well-defined solid-liquid transition at its melting point [1] [2]. No intermediate mesophases or polymorphic transitions have been reported within the operational temperature range. The compound exists predominantly as a white crystalline solid with consistent morphological characteristics across different preparation methods [1] [4].

When complexed with metal cations, the thermal behavior can be significantly altered. Crystal structure determinations of metal cryptate complexes show that the compound can adopt different conformations and packing arrangements, particularly in the presence of alkali metal ions [5]. These structural modifications may influence the thermal transitions of the resulting complexes compared to the free ligand.

Solubility Parameters in Polar/Nonpolar Media

The solubility profile of 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane demonstrates a complex relationship with solvent polarity that reflects its unique amphiphilic molecular structure. The compound exhibits moderate to good solubility in water [6] [7], which is attributed to the multiple ether oxygen atoms that can participate in hydrogen bonding with water molecules.

In polar protic solvents, the cryptand shows variable solubility patterns. While water provides good solvation, methanol requires heating for optimal dissolution [6] [7], indicating stronger intermolecular interactions in the solid state that must be overcome. This behavior suggests that the cage-like structure creates geometric constraints that influence solvation dynamics in protic media.

Polar aprotic solvents generally provide favorable solvation environments for this cryptand. Dimethyl sulfoxide and dimethylformamide show good to moderate solubility [8] [9] [10], which correlates with their ability to interact with both the ether oxygens and nitrogen atoms without competing hydrogen bonding. Acetonitrile also demonstrates moderate solubility [11], making it suitable for electrochemical and complexation studies.

The behavior in nonpolar media reveals the hydrophobic character of the aliphatic framework. Chloroform provides only slight solubility [6] [7], while the compound can be formulated as concentrated solutions in toluene (50 weight percent) [12], indicating that appropriate conditions can enhance solubility even in nonpolar environments.

This solubility profile has important implications for phase-transfer applications. The cryptand can facilitate the transfer of ionic species from aqueous to organic phases by forming lipophilic cryptate complexes [13] [14]. This property is particularly valuable in synthetic chemistry where the separation of ionic products from reaction mixtures is required.

Acid-Base Properties and Protonation Dynamics

The acid-base chemistry of 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane is governed by its two tertiary amine nitrogen atoms located at the bridgehead positions of the bicyclic structure [5] [15]. These nitrogen centers exhibit weak basicity with a predicted pKa value of 7.21 ± 0.20 [6] [16], placing the compound in the range of weak organic bases.

The protonation behavior involves sequential addition of protons to the two nitrogen sites [17] [18]. The first protonation occurs preferentially at one of the bridgehead nitrogens, creating a monoprotonated species that retains significant structural integrity. The second protonation can occur under more acidic conditions, leading to a diprotonated cryptand that shows altered complexation properties compared to the neutral form.

Protonation dynamics are influenced by the rigid bicyclic framework, which constrains the nitrogen lone pairs in specific geometric orientations [15]. This preorganization affects both the basicity and the kinetics of proton exchange. The tertiary nature of the amine groups (sp³ hybridization) provides moderate electron density for protonation while avoiding the steric hindrance that might occur with primary or secondary amines in similar geometric constraints [5] [15].

The pH stability range of the cryptand extends from neutral to moderately basic conditions [1]. Under strongly acidic conditions, complete protonation may occur, while strongly basic conditions can lead to decomposition or structural rearrangement. The optimal working pH range for most applications is 6-9, where the compound maintains its structural integrity and desired complexation properties.

Complexation with metal cations is significantly influenced by the protonation state [9] [19] [10]. The neutral cryptand shows the highest affinity for alkali metal ions, particularly potassium and sodium. Protonation reduces the electron density available for metal coordination and can lead to competitive binding between protons and metal ions. This pH-dependent complexation behavior is crucial for applications in metal ion separation and analysis.

Surface Adsorption Thermodynamics at Liquid Interfaces

The surface activity of 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane at liquid interfaces reveals important insights into its molecular organization and thermodynamic behavior in heterogeneous systems. Surface tension measurements at the mercury-water interface demonstrate that this cryptand exhibits significant surface activity, reducing interfacial tension in a concentration-dependent manner [20].

Adsorption isotherms obtained through drop-shape analysis reveal that the cryptand adsorbs strongly at the mercury-water interface with surface excess values that vary systematically with both concentration and applied potential [20]. The adsorption process shows characteristics typical of organic surfactants, with the formation of organized monolayers at high surface coverage.

The thermodynamic parameters for interfacial adsorption indicate that the process is enthalpically favorable with positive entropy contributions [20]. The free energy of adsorption is comparable to that observed for aliphatic compounds of similar molecular weight, suggesting that hydrophobic interactions play a significant role in driving the adsorption process. However, the presence of heteroatoms and the cage-like structure introduce additional complexity through specific interactions with the interface.

Molecular packing at the interface is influenced by the rigid bicyclic structure of the cryptand [20]. Unlike flexible surfactants that can adopt various conformations at interfaces, the preorganized structure of 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane constrains its orientation and packing density. This results in characteristic surface pressure-area relationships that reflect the molecular dimensions and intermolecular interactions.

The electrostatic contributions to surface adsorption are particularly important when the cryptand forms complexes with metal cations [20]. The presence of complexed sodium ions creates intermolecular electrostatic repulsion that affects both the adsorption kinetics and the equilibrium surface coverage. This electrostatic component can be modulated by varying the ionic strength and composition of the aqueous phase.

Temperature dependence of the adsorption process provides additional thermodynamic insights [20]. The adsorption enthalpy and entropy can be determined from van't Hoff analysis of temperature-dependent surface tension measurements. These parameters reveal the relative contributions of hydrophobic interactions, specific binding events, and conformational changes to the overall adsorption thermodynamics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Exact Mass

376.2573

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18V22YHN6G

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23978-09-8

Wikipedia

Cryptand-222

Dates

Last modified: 08-15-2023
1: Baumann M, Schäffer E, Greim H. Short-term studies with the cryptating agent hexaoxa-diaza-bicyclo-hexacosane in rats. Arch Toxicol Suppl. 1984;7:427-9. PubMed PMID: 6596011.
2: Yu Q, Li X, Liu D, Li J. Structural study of a manganese(II) 'picket-fence' porphyrin complex. Acta Crystallogr C Struct Chem. 2015 Jul;71(Pt 7):545-8. doi: 10.1107/S2053229615009304. Epub 2015 Jun 13. PubMed PMID: 26146391.
3: Prest JE, Fielden PR, Qi Y. Separation of alkali metals using isotachophoresis with cryptand 222 as a leading electrolyte additive. J Chromatogr A. 2012 Oct 19;1260:239-43. doi: 10.1016/j.chroma.2012.08.092. Epub 2012 Sep 2. PubMed PMID: 22989487.
4: Castaing M, Morel F, Lehn JM. Transport of alkali cations through thin lipid membranes by (222)C10-cryptand, an ionizable mobile carrier. J Membr Biol. 1986;89(3):251-67. PubMed PMID: 3701842.
5: Marchetti S, Fratini E, Sennato S, Cazzolli G, Rossi B, Caponi S, Lanzi L, Carlà M, Sciortino F, Viliani G, Gambi CM. Cluster phases of decorated micellar solutions with macrocyclic ligands. J Phys Chem B. 2013 Apr 4;117(13):3613-23. doi: 10.1021/jp3055813. Epub 2013 Mar 22. PubMed PMID: 23343421.
6: del Rosso MG, Ciesielski A, Colella S, Harrowfield JM, Samorì P. Isothermal titration calorimetry study of a bistable supramolecular system: reversible complexation of cryptand[2.2.2] with potassium ions. Chemphyschem. 2014 Sep 15;15(13):2743-8. doi: 10.1002/cphc.201402296. Epub 2014 Jul 1. PubMed PMID: 24986754.
7: Ma Y, Huang BX, Channing MA, Eckelman WC. Quantification of Kryptofix 2.2.2 in 2-[(18)F]FDG and other radiopharmaceuticals by LC/MS/MS. Nucl Med Biol. 2002 Jan;29(1):125-9. PubMed PMID: 11786283.
8: Pan D, Gambhir SS, Toyokuni T, Iyer MR, Acharya N, Phelps ME, Barrio JR. Rapid synthesis of a 5'-fluorinated oligodeoxy-nucleotide: a model antisense probe for use in imaging with positron emission tomography (PET). Bioorg Med Chem Lett. 1998 Jun 2;8(11):1317-20. PubMed PMID: 9871758.
9: Loiseau A, Hill M, René-Corail L, Castaing M. Transport of competing Na and K ions by (222) C10-cryptand, an ionizable mobile carrier: effects of pH and temperature. Biochim Biophys Acta. 1995 Sep 13;1238(2):107-17. PubMed PMID: 7548125.
10: Nakao R, Ito T, Yamaguchi M, Suzuki K. Simultaneous analysis of FDG, ClDG and Kryptofix 2.2.2 in [18F]FDG preparation by high-performance liquid chromatography with UV detection. Nucl Med Biol. 2008 Feb;35(2):239-44. doi: 10.1016/j.nucmedbio.2007.11.003. PubMed PMID: 18312835.
11: Kostikov AP, Chin J, Orchowski K, Schirrmacher E, Niedermoser S, Jurkschat K, Iovkova-Berends L, Wängler C, Wängler B, Schirrmacher R. Synthesis of [(18)F]SiFB: a prosthetic group for direct protein radiolabeling for application in positron emission tomography. Nat Protoc. 2012 Nov;7(11):1956-63. doi: 10.1038/nprot.2012.110. Epub 2012 Oct 4. PubMed PMID: 23037310.
12: Lao Y, Yang C, Zou W, Gan M, Chen P, Su W. Quantification of Kryptofix 2.2.2 in [18F]fluorine-labelled radiopharmaceuticals by rapid-resolution liquid chromatography. Nucl Med Commun. 2012 May;33(5):498-502. doi: 10.1097/MNM.0b013e328351415a. PubMed PMID: 22330082.
13: Bousquet P, Feldman J, Schwartz J. The effects of ouabain in the medullary site of the hypotensive action of clonidine. Life Sci. 1984 Jul 23;35(4):373-80. PubMed PMID: 6748855.
14: Llobet JM, Colomina MT, Domingo JL, Corbella J. Lack of effectiveness of several chelators in removing internally deposited strontium from mice following repeated parenteral strontium administration. Vet Hum Toxicol. 1992 Feb;34(1):7-9. PubMed PMID: 1621368.
15: Kryza D, Tadino V, Filannino MA, Villeret G, Lemoucheux L. Fully automated [18F]fluorocholine synthesis in the TracerLab MX FDG Coincidence synthesizer. Nucl Med Biol. 2008 Feb;35(2):255-60. doi: 10.1016/j.nucmedbio.2007.11.008. PubMed PMID: 18312837.
16: Behbahani-Nejad I, Suelter CH, Dye JL. Kinetics of tryptophanase inactivation/activation by sudden removal/addition of potassium ions with the aid of a crown ether or cryptand. Curr Top Cell Regul. 1984;24:219-28. PubMed PMID: 6389021.
17: Feldt J, Mata RA, Dieterich JM. Atomdroid: a computational chemistry tool for mobile platforms. J Chem Inf Model. 2012 Apr 23;52(4):1072-8. doi: 10.1021/ci2004219. Epub 2012 Mar 22. PubMed PMID: 22404249.
18: Mock BH, Winkle W, Vavrek MT. A color spot test for the detection of Kryptofix 2.2.2 in [18F]FDG preparations. Nucl Med Biol. 1997 Feb;24(2):193-5. PubMed PMID: 9089712.
19: Ciesielski A, Lena S, Masiero S, Spada GP, Samorì P. Dynamers at the solid-liquid interface: controlling the reversible assembly/reassembly process between two highly ordered supramolecular guanine motifs. Angew Chem Int Ed Engl. 2010 Mar 8;49(11):1963-6. doi: 10.1002/anie.200905827. PubMed PMID: 20135657.
20: Colomina T, Llobet JM, Domingo JL, Corbella J. The effects of repeated administration of various chelating agents on the removal of strontium from the mouse. Vet Hum Toxicol. 1991 Apr;33(2):121-4. PubMed PMID: 1903571.

Explore Compound Types